![molecular formula C14H19N3O2 B2475279 4-tert-butyl-2-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide CAS No. 2097868-87-4](/img/structure/B2475279.png)
4-tert-butyl-2-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide
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Overview
Description
The compound “4-tert-butyl-2-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods. One common method involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated five-membered ring with one nitrogen atom . The structure of the molecule can be influenced by the stereogenicity of carbons in the pyrrolidine ring .Scientific Research Applications
Synthesis and Polymer Applications
The synthesis and characterization of polyamides derived from specific carboxylic acids and diamines, including those related to 4-tert-butyl-2-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide, reveal their significant applications in the development of new materials with enhanced properties. For example, Hsiao et al. (2000) and Yang et al. (1999) have synthesized polyamides with flexible main-chain ether linkages and ortho-phenylene units, demonstrating their noncrystalline nature, excellent solubility in polar solvents, and superior thermal stability (Hsiao, Yang, & Chen, 2000); (Yang, Hsiao, & Yang, 1999).
Organic Synthesis and Medicinal Chemistry
In organic chemistry, compounds such as this compound are utilized in various synthetic routes to create structurally complex and biologically active molecules. For instance, Chung et al. (2005) described a highly efficient synthesis of N-tert-butyl disubstituted pyrrolidines, highlighting their potential in the development of novel therapeutic agents (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).
Chemical Reactivity and Modification
The chemical reactivity of this compound derivatives facilitates the creation of novel compounds with diverse functionalities. Studies like those conducted by Smith et al. (2013) explore the lithiation of related compounds, enabling the synthesis of various substituted derivatives with high yields, showcasing the versatility of these compounds in synthetic organic chemistry (Smith, El-Hiti, Alshammari, & Fekri, 2013).
Advanced Material Development
Research into the synthesis of new polyamides and polyimides from carboxylic acids and diamines related to this compound has led to the development of materials with potential applications in high-performance polymers. These materials exhibit excellent solubility, high thermal stability, and the ability to form strong, flexible films, indicating their usefulness in various industrial applications (Liaw, Liaw, & Chen, 2000).
Future Directions
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring . This allows for efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
The pyrrolidine ring and its derivatives are known to interact with various biological targets, leading to different biological profiles .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The structure-activity relationship (sar) of compounds with a pyrrolidine ring has been studied, and it has been found that steric factors can influence biological activity .
properties
IUPAC Name |
4-tert-butyl-2-oxo-N-pyridin-4-ylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-14(2,3)10-8-16-12(18)11(10)13(19)17-9-4-6-15-7-5-9/h4-7,10-11H,8H2,1-3H3,(H,16,18)(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKAQYJQYPDEBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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